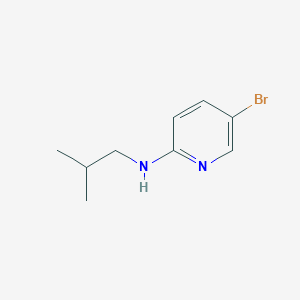

5-bromo-N-isobutylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-N-isobutylpyridin-2-amine is not directly mentioned in the provided papers; however, the papers discuss related brominated heterocyclic compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, 5-bromo-2-iodopyrimidine is used in palladium-catalyzed cross-coupling reactions, which suggests that brominated compounds can participate in such reactions to create a variety of substituted pyrimidine compounds .

Synthesis Analysis

The synthesis of brominated heterocycles is a topic of interest in the papers. For

Scientific Research Applications

Catalysis in Organic Synthesis

5-bromo-N-isobutylpyridin-2-amine plays a role in the field of organic synthesis. For instance, it is used in amination reactions catalyzed by palladium complexes. Ji, Li, and Bunnelle (2003) demonstrated its use in the selective amination of polyhalopyridines, where 5-bromo-2-chloropyridine was aminated to yield 5-amino-2-chloropyridine with high chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Crystallography and Chemical Structure Analysis

Doulah et al. (2014) studied the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, which is closely related to 5-bromo-N-isobutylpyridin-2-amine. They used X-ray crystallography to analyze the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, providing insights into the crystal structure of similar compounds (A. Doulah et al., 2014).

Synthesis of Pyridine-Based Derivatives

Ahmad et al. (2017) explored the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. They used 5-bromo-2-methylpyridin-3-amine, similar to 5-bromo-N-isobutylpyridin-2-amine, to create various pyridine derivatives, showcasing the compound's utility in synthesizing structurally diverse molecules (Gulraiz Ahmad et al., 2017).

Development of Heterocyclic Compounds

Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated the use of 4-amino-5-bromo-2-substituted-aminopyrimidines, derived from compounds like 5-bromo-N-isobutylpyridin-2-amine, in the synthesis of thiazolo[4,5-d] pyrimidine derivatives. This work is significant for the development of new heterocyclic compounds (M. Bakavoli, M. Nikpour, & M. Rahimizadeh, 2006).

Synthesis of Antitumor Compounds

Girgis, Hosni, and Barsoum (2006) used derivatives of 5-bromo-2-methylpyridin-3-amine in the synthesis of 2-substituted-4,6-diaryl-3-pyridinecarboxamides with potential antitumor properties. This highlights the compound's role in medicinal chemistry, particularly in the development of new cancer treatments (A. S. Girgis, H. Hosni, & F. Barsoum, 2006).

properties

IUPAC Name |

5-bromo-N-(2-methylpropyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBZRNWPFRFKMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395967 |

Source

|

| Record name | 5-bromo-N-(2-methylpropyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-isobutylpyridin-2-amine | |

CAS RN |

300394-89-2 |

Source

|

| Record name | 5-bromo-N-(2-methylpropyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)